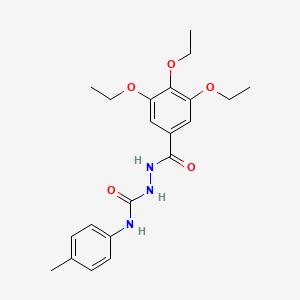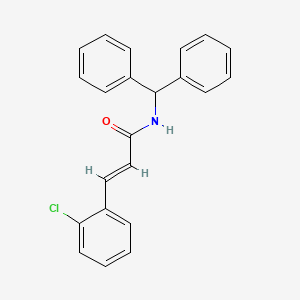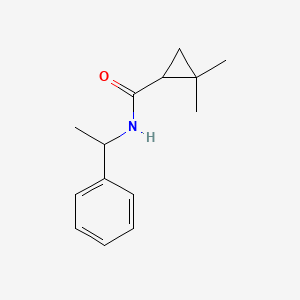
N-(4-methylphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarboxamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is synthesized through a multi-step process and has been found to exhibit unique biochemical and physiological effects.
作用機序
The mechanism of action of N-(4-methylphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarboxamide is not fully understood. However, it has been proposed that this compound may inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. It may also interact with specific receptors in the body, leading to its observed biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarboxamide has been found to exhibit unique biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, reduce inflammation in animal models, and induce apoptosis in cancer cells. Additionally, this compound has been found to have antioxidant properties and may protect against oxidative stress-induced damage.
実験室実験の利点と制限
One advantage of using N-(4-methylphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarboxamide in lab experiments is its potential to inhibit the growth of cancer cells and reduce inflammation. This makes it a promising compound for studying the mechanisms of cancer cell growth and inflammation. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on N-(4-methylphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarboxamide. One direction is to further investigate its anti-cancer properties and potential use as a therapeutic agent for cancer treatment. Another direction is to study its anti-inflammatory properties and potential use in treating inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis process for higher yield and purity.
合成法
The synthesis of N-(4-methylphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarboxamide involves a multi-step process that includes the reaction of 3,4,5-triethoxybenzoyl chloride with hydrazine hydrate to form 3,4,5-triethoxybenzoylhydrazine. This intermediate is then reacted with 4-methylbenzoyl chloride to form N-(4-methylphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarboxamide. The synthesis process has been optimized to yield high purity and high yield of the final product.
科学的研究の応用
N-(4-methylphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarboxamide has been found to exhibit potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models. Additionally, this compound has been studied for its potential use as a diagnostic agent for various diseases.
特性
IUPAC Name |
1-(4-methylphenyl)-3-[(3,4,5-triethoxybenzoyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5/c1-5-27-17-12-15(13-18(28-6-2)19(17)29-7-3)20(25)23-24-21(26)22-16-10-8-14(4)9-11-16/h8-13H,5-7H2,1-4H3,(H,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFXAXLSAZBEOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NNC(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-chloro-2,5-dimethoxyphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5101317.png)
![2-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5101318.png)
![2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5101324.png)
![tetrahydro-2-furanylmethyl 2-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5101327.png)

![N-[2-(3-chlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B5101335.png)
![1-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone trifluoroacetate](/img/structure/B5101356.png)
![5-(4-bromophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5101357.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5101379.png)
![N-(3-cyclopentylpropyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5101383.png)
![7-(3-chloro-2-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5101390.png)
![3,4-dimethoxy-N'-[3-(1-piperidinyl)propanoyl]benzohydrazide hydrochloride](/img/structure/B5101394.png)